molecular formula C14H18N2S B11813832 5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine

5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine

Cat. No.: B11813832
M. Wt: 246.37 g/mol
InChI Key: IRJPQLSFCUSZRO-UHFFFAOYSA-N
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Description

5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine is a thiazole derivative characterized by a 4-methylthiazol-2-amine core substituted at position 5 with a 3-isopropylbenzyl group. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties.

Properties

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

4-methyl-5-[(3-propan-2-ylphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C14H18N2S/c1-9(2)12-6-4-5-11(7-12)8-13-10(3)16-14(15)17-13/h4-7,9H,8H2,1-3H3,(H2,15,16)

InChI Key

IRJPQLSFCUSZRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC(=CC=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine typically involves the reaction of 3-isopropylbenzyl bromide with 4-methylthiazol-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogens or other substituents can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like K2CO3.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted benzyl thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1,3-Bis(5-bromopyridin-2-yl)urea has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : The compound has been studied for its ability to inhibit specific protein interactions that are crucial in cancer cell proliferation. Research indicates that it may inhibit tumor growth through targeted mechanisms .
  • Protein Inhibition : Its structure allows it to interfere with protein-protein interactions, making it a candidate for drug development aimed at specific therapeutic targets. Studies have demonstrated its effectiveness against various cancer cell lines, including HeLa and MCF-7 cells .

Chemical Biology

The compound is also utilized in chemical biology for:

  • Binding Studies : Interaction studies have focused on its binding affinity to biological targets, such as enzymes involved in cancer progression. This characteristic is significant for understanding its mechanism of action and potential therapeutic applications.
  • Development of Derivatives : The ability to modify the compound's structure opens avenues for creating new derivatives with potentially improved efficacy and reduced side effects .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Results
Anticancer ResearchInhibits tumor growth through targeted protein interactionsEffective against HeLa and MCF-7 cell lines
Protein InhibitionInterferes with specific protein-protein interactionsPotential candidate for drug development
Binding StudiesInvestigates binding affinity with crucial enzymesDemonstrated strong binding capabilities
Derivative DevelopmentAllows structural modifications to enhance propertiesNew derivatives may exhibit improved biological activities

Case Studies

  • Inhibition of Tumor Growth : In vitro studies demonstrated that 1,3-Bis(5-bromopyridin-2-yl)urea effectively inhibited cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent .
  • Mechanistic Studies : Computational studies indicated that the compound binds effectively to matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis and angiogenesis, further supporting its application in cancer therapy .

Mechanism of Action

The mechanism of action of 5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • Solubility : The isopropylbenzyl group likely reduces aqueous solubility compared to pyrazine or oxadiazole-containing analogs, which may form hydrogen bonds .
  • Metabolic Stability : Bulky substituents like isopropylbenzyl may slow hepatic metabolism, increasing plasma half-life relative to halogenated analogs .

Biological Activity

5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine is a heterocyclic compound characterized by a thiazole ring, which incorporates both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Chemical Structure and Properties

The structure of this compound features an isopropylbenzyl group and a methyl group attached to the thiazole ring. The unique combination of these functional groups contributes to its distinctive chemical reactivity and biological activity.

Structural Feature Description
Thiazole Ring Five-membered ring containing sulfur and nitrogen
Isopropylbenzyl Group Aromatic group that enhances lipophilicity
Methyl Group Additional substitution that may influence biological activity

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Thiazole derivatives have been reported to possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains .
  • Antitumor Activity : Studies suggest that thiazole derivatives can inhibit tumor cell proliferation. The specific mechanisms through which this compound exerts its antitumor effects are still under investigation but may involve the modulation of signaling pathways associated with cell growth and apoptosis .
  • Anti-inflammatory Effects : There is growing evidence that thiazole compounds can exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives, providing insights into their mechanisms and potential therapeutic applications:

  • Antimicrobial Efficacy : A study comparing various thiazole derivatives demonstrated that those with specific substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were significantly lower than those for standard antibiotics, indicating their potential as alternative antimicrobial agents .
  • Antitumor Mechanisms : In vitro assays have shown that certain thiazole derivatives can induce apoptosis in cancer cell lines. For example, a derivative structurally similar to this compound was found to activate caspase pathways, leading to programmed cell death in human breast cancer cells .
  • Inflammation Studies : Research on the anti-inflammatory properties of thiazoles has highlighted their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition could lead to reduced production of prostaglandins, thereby alleviating inflammation-related symptoms .

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